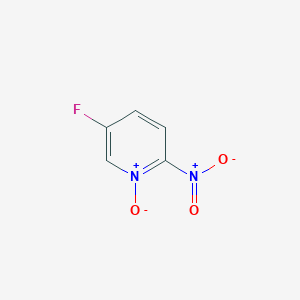

2-Nitro-5-fluoropyridine N-oxide

Description

Foundational Significance of Pyridine (B92270) N-Oxide Scaffolds in Organic Synthesis

Pyridine N-oxides are a class of heterocyclic compounds derived from the oxidation of the nitrogen atom in the pyridine ring. This seemingly simple modification has profound implications for the reactivity of the molecule. The N-oxide group acts as an internal activating group, modulating the electron density of the pyridine ring and rendering it more susceptible to both electrophilic and nucleophilic attack. nih.govevitachem.com

The N-oxide functionality enhances the reactivity of the pyridine ring in several ways:

Activation towards Electrophilic Substitution: The oxygen atom of the N-oxide can donate electron density into the ring through resonance, activating the positions ortho and para to the nitrogen for electrophilic substitution. evitachem.com

Activation towards Nucleophilic Substitution: The N-oxide group is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions. nih.gov

Directing Group: The N-oxide can be used to direct the introduction of substituents to specific positions, which can then be followed by deoxygenation to yield the desired substituted pyridine.

This dual reactivity makes pyridine N-oxides incredibly versatile intermediates in the synthesis of a wide array of substituted pyridines, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

Positioning of 2-Nitro-5-fluoropyridine N-oxide as a Multifunctional Heteroarene

This compound (CAS No. 935753-02-9) is a prime example of a highly functionalized heteroarene that leverages the inherent reactivity of the pyridine N-oxide scaffold and enhances it with the presence of a nitro group and a fluorine atom. This combination of functional groups makes it a potent and versatile building block for organic synthesis.

The multifunctionality of this compound stems from the distinct roles of each substituent:

The N-Oxide Group: As discussed, it activates the ring for various transformations.

The 2-Nitro Group: This powerful electron-withdrawing group strongly activates the C2 position for nucleophilic attack, facilitating the displacement of the nitro group itself or other leaving groups at this position. Theoretical studies have shown that the introduction of a nitro group in the ortho position to the N-oxide has a significant impact on the electronic structure of the pyridine ring.

The 5-Fluorine Atom: The fluorine atom also influences the reactivity of the ring through its inductive electron-withdrawing effect. Furthermore, the carbon-fluorine bond can itself be a site for nucleophilic substitution, particularly in activated systems.

The interplay of these three functional groups creates a molecule with multiple reactive sites, allowing for sequential and regioselective modifications. This makes this compound an attractive starting material for the synthesis of complex, polysubstituted pyridines.

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 935753-02-9 | |

| Molecular Formula | C5H3FN2O3 | |

| Molecular Weight | 158.09 g/mol | |

| Boiling Point | 404℃ | |

| Flash Point | 198℃ |

| Density | 1.56 g/cm³ | |

Current Research Trajectories and Synthetic Utility of Fluorinated Nitropyridine N-Oxides

Current research involving fluorinated nitropyridine N-oxides, including this compound, is largely focused on their application as versatile intermediates in the synthesis of high-value molecules. The strategic placement of the nitro and fluoro groups allows for a range of synthetic manipulations.

One significant area of research is the use of these compounds in nucleophilic aromatic substitution (SNAr) reactions. The nitro group at the 2-position makes this site highly susceptible to displacement by a variety of nucleophiles, such as amines, alcohols, and thiols. This provides a direct route to a diverse array of 2-substituted-5-fluoropyridines. While specific studies on this compound are not abundant in publicly available literature, the reactivity of analogous compounds provides strong evidence for its synthetic potential. For instance, the fluorodenitration of nitropyridines is a known transformation, suggesting that the fluorine at the 5-position could also be a target for substitution under certain conditions.

Furthermore, the development of methods for the synthesis of complex molecules often involves the use of highly functionalized building blocks. The presence of multiple reactive sites in this compound allows for a programmed, stepwise functionalization. For example, a nucleophile could first displace the nitro group, followed by a second transformation at the fluorine position or a reaction involving the N-oxide itself. This strategic approach is highly valuable in medicinal chemistry for the rapid generation of compound libraries for drug discovery.

A notable application of related fluorinated nitropyridine N-oxides is in the field of radiochemistry. The synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine has been achieved via the direct radiofluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide. This highlights the potential of the nitropyridine N-oxide scaffold to facilitate the introduction of fluorine isotopes, which are crucial for positron emission tomography (PET) imaging agents. Given this precedent, this compound could be a valuable precursor for the synthesis of novel PET tracers.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O3/c6-4-1-2-5(8(10)11)7(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCULLFRHZQRKNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[N+](C=C1F)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376740 | |

| Record name | 2-Nitro-5-fluoropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935753-02-9 | |

| Record name | 2-Nitro-5-fluoropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Nitro 5 Fluoropyridine N Oxide and Analogues

N-Oxidation Strategies for Pyridine (B92270) Precursors

The initial and crucial step in the synthesis of the target compound and its analogues is the N-oxidation of the corresponding pyridine precursor. This transformation significantly alters the electronic properties of the pyridine ring, facilitating subsequent electrophilic and nucleophilic substitution reactions.

Direct Oxidation of Pyridine Derivatives to N-Oxides (e.g., using m-CPBA, H2O2/TFAA)

The direct oxidation of pyridine derivatives to their respective N-oxides is a well-established and widely utilized transformation in organic synthesis. chemtube3d.comyoutube.com Various oxidizing agents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in combination with trifluoroacetic anhydride (B1165640) (H2O2/TFAA) being among the most effective, particularly for electron-deficient pyridines. researchgate.netacs.orgrsc.org

m-CPBA is a popular choice due to its commercial availability and high reactivity. rsc.org The oxidation process with m-CPBA is often carried out in chlorinated solvents like dichloromethane (B109758) (DCM) at or below room temperature. rsc.org An improved and scalable method using an m-CPBA–NH3(g) system has been developed, offering quantitative yields and high purities for substituted pyridine N-oxides. acs.org

Hydrogen peroxide (H2O2) , a greener and more atom-economical oxidant, is frequently used in conjunction with an activating agent. Acetic acid can be used, but for less reactive, electron-poor pyridines, stronger activating agents are necessary. chemtube3d.comyoutube.com Trifluoroacetic anhydride (TFAA) reacts with H2O2 in situ to form the highly potent peroxytrifluoroacetic acid, which can oxidize even notoriously difficult substrates. researchgate.net A combination of urea-hydrogen peroxide (UHP) and TFAA in solvents like dichloromethane or acetonitrile (B52724) has proven to be a general and tolerant method for the N-oxidation of a variety of functionally substituted pyridines. researchgate.net Similarly, a reagent system of trifluoromethanesulfonic anhydride and sodium percarbonate has been developed for the oxidation of highly electron-deficient pyridines. researchgate.net

Other notable methods include the use of sodium perborate (B1237305) in acetic acid and catalytic systems such as methyltrioxorhenium (MTO) with aqueous H2O2 or bis(trimethylsilyl)peroxide (B35051) (BTSP). arkat-usa.orgorganic-chemistry.org

Table 1: Comparison of N-Oxidation Reagents

| Reagent System | Substrate Scope | Conditions | Advantages |

| m-CPBA | Broad, including electron-rich and moderately electron-poor pyridines | Mild (0°C to room temperature), often in chlorinated solvents rsc.org | Commercially available, high reactivity, reliable rsc.org |

| H2O2/Acetic Acid | Electron-rich pyridines | Elevated temperatures often required chemtube3d.comyoutube.com | Inexpensive, environmentally benign |

| H2O2/TFAA | Effective for electron-deficient pyridines | Mild conditions researchgate.net | Generates highly reactive peroxytrifluoroacetic acid in situ |

| UHP/TFAA | General for various substituted pyridines, including electron-poor ones | CH2Cl2 or CH3CN solvent researchgate.net | UHP is a stable and safe source of H2O2 |

| Tf2O/Sodium Percarbonate | Highly electron-deficient pyridines | Mild conditions researchgate.net | Potent oxidizing system |

| Sodium Perborate/Acetic Acid | Various nitrogen heterocycles | - organic-chemistry.org | Effective and straightforward |

| MTO/H2O2 or BTSP | Broad, including 3- and 4-substituted pyridines | Catalytic amounts of MTO arkat-usa.org | High yields with low catalyst loading |

Chemo- and Regioselective Considerations in N-Oxidation

When the pyridine ring bears multiple nitrogen atoms or other oxidizable functional groups, the chemo- and regioselectivity of the N-oxidation reaction becomes a critical consideration. The choice of oxidant and reaction conditions can often be tailored to achieve the desired selectivity. scripps.edu

For instance, in poly-aza-aromatic systems, it is possible to achieve mono-N-oxidation even in the presence of multiple pyridine-like nitrogen atoms. The oxidation of a furazano-pyrimidine compound with a mixture of TFAA and 50% H2O2 resulted in the formation of a mono-N-oxide derivative. rsc.org The inherent electronic properties of the heterocyclic system often dictate the site of oxidation, with the most electron-rich and sterically accessible nitrogen atom typically being oxidized preferentially.

In cases of substituted pyridines, the electronic nature of the substituents influences the ease of N-oxidation. Electron-donating groups enhance the nucleophilicity of the pyridine nitrogen, facilitating oxidation, while electron-withdrawing groups have the opposite effect, often requiring more potent oxidizing agents. researchgate.net The development of catalytic enantioselective N-oxidation methods has also been a recent area of interest, allowing for the desymmetrization of prochiral dipyridyl compounds. chemrxiv.org

Regioselective Nitration of Pyridine N-Oxides

The introduction of a nitro group onto the pyridine N-oxide ring is a key step in the synthesis of 2-Nitro-5-fluoropyridine N-oxide. The N-oxide group plays a crucial role in activating the ring towards electrophilic substitution and directing the incoming electrophile.

Nitrating Acid Systems for Aromatic Ring Nitration

The nitration of pyridine N-oxide is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, often referred to as "nitrating acid". oc-praktikum.desapub.org This mixture generates the highly electrophilic nitronium ion (NO2+), which is the active nitrating species. The reaction is generally carried out at elevated temperatures to overcome the inherent lower reactivity of the pyridine ring compared to benzene. sapub.org

The procedure involves carefully adding the nitrating acid to the pyridine N-oxide and heating the mixture. oc-praktikum.de For example, the nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide is conducted by heating the reaction mixture to 125-130°C for several hours. oc-praktikum.de

Alternative nitrating systems have also been explored. For instance, nitration of pyridines can be achieved using dinitrogen pentoxide in a sulfur dioxide solution, which proceeds through an N-nitropyridinium ion intermediate. acs.org Another method involves the use of concentrated nitric acid and an aqueous solution of sodium metabisulfite (B1197395) in trifluoroacetic anhydride. acs.orgresearchgate.netrsc.org

Directing Effects of Existing Substituents on Nitration Positionality

The N-oxide group is a powerful activating and directing group in electrophilic aromatic substitution. Through resonance, it increases the electron density at the C2 (ortho) and C4 (para) positions of the pyridine ring, making them more susceptible to electrophilic attack. sapub.org Consequently, the nitration of unsubstituted pyridine N-oxide yields predominantly the 4-nitro derivative. oc-praktikum.desapub.org Theoretical studies suggest that while the ortho nitro compound might be the kinetic product, the para-substituted product is the experimentally observed and thermodynamically more stable one, especially when considering solvation effects. rsc.org

The presence of other substituents on the pyridine N-oxide ring further influences the regioselectivity of the nitration reaction. The directing effects of these existing groups, in concert with the N-oxide, determine the final position of the incoming nitro group. For the synthesis of this compound, the starting material would likely be a 3-fluoropyridine (B146971) N-oxide. In this case, the fluorine atom at the 3-position is a deactivating group but directs ortho and para. The powerful para-directing effect of the N-oxide group would likely dominate, leading to nitration at the C4 position relative to the N-oxide. However, the interplay of steric and electronic factors must be carefully considered. In some cases, nitration can occur at the position meta to an existing substituent if that position is activated by the N-oxide. acs.org

Fluorination Reactions for Pyridine N-Oxide Derivatives

The introduction of a fluorine atom onto the pyridine N-oxide ring can be achieved through various methods, including nucleophilic aromatic substitution (SNAr) on a suitably activated precursor.

For the synthesis of this compound, a common strategy involves the fluorination of a precursor such as 2-nitro-5-halopyridine N-oxide or a related derivative where a leaving group is present at the 5-position. However, the direct fluorination of pyridine N-oxides is also an emerging and powerful strategy.

A notable example is the direct nucleophilic fluorination of a pyridine N-oxide to produce a meta-fluorinated pyridine. Specifically, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) has been shown to produce 3-fluoro-4-nitropyridine (B80604) N-oxide in moderate yield at room temperature. rsc.orgnih.gov This reaction highlights the ability of the N-oxide group to activate the pyridine ring towards nucleophilic substitution, even at the meta position, which is typically challenging for pyridines. rsc.orgnih.gov

The synthesis of 2-fluoropyridines can also be accomplished from pyridine N-oxides via the formation of 2-pyridyltrialkylammonium salts. These intermediates, prepared by activating the N-oxide, can then undergo nucleophilic fluorination. acs.org While this method is primarily for the 2-position, it underscores the versatility of the N-oxide group in facilitating fluorination reactions.

In the context of synthesizing this compound, one synthetic route could involve the nitration of 3-fluoropyridine N-oxide. guidechem.com Alternatively, a 2-amino-5-fluoropyridine (B1271945) could be synthesized, followed by oxidation to the N-oxide and then a Sandmeyer-type reaction to replace the amino group with a nitro group. The synthesis of 2-fluoro-5-nitropyridine (B1295090) has been reported from 2-amino-5-nitropyridine (B18323) via diazotization in hydrofluoric acid. cdnsciencepub.com Subsequent N-oxidation would yield the target compound.

Table 2: Key Synthetic Intermediates and Transformations

| Starting Material | Reaction | Product | Key Features |

| Pyridine | N-Oxidation (e.g., m-CPBA) | Pyridine N-oxide | Activation of the pyridine ring chemtube3d.com |

| Pyridine N-oxide | Nitration (HNO3/H2SO4) | 4-Nitropyridine N-oxide | N-oxide directs nitration to the 4-position oc-praktikum.desapub.org |

| 3-Bromopyridine N-oxide | Nitration | 3-Bromo-4-nitropyridine N-oxide | Directing effects of N-oxide and bromo substituent |

| 3-Bromo-4-nitropyridine N-oxide | Fluorination (TBAF) | 3-Fluoro-4-nitropyridine N-oxide | N-oxide facilitates meta-fluorination rsc.orgnih.gov |

| 3-Fluoropyridine | N-Oxidation | 3-Fluoropyridine N-oxide | Precursor for subsequent nitration guidechem.com |

| 2-Amino-5-nitropyridine | Diazotization (HF) | 2-Fluoro-5-nitropyridine | Introduction of fluorine cdnsciencepub.com |

| 2-Fluoro-5-nitropyridine | N-Oxidation | This compound | Final oxidation step |

Nucleophilic Aromatic Substitution (SNAr) of Halogenated Pyridine N-Oxides

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing aromatic rings, and its application to pyridine N-oxides offers a powerful route to fluorinated derivatives. The N-oxide group activates the pyridine ring towards nucleophilic attack, particularly at the ortho (2,6) and para (4) positions. This activation is crucial for facilitating the displacement of a leaving group, such as a halogen, by a fluoride ion.

A notable example demonstrates the direct fluorination of a pyridine N-oxide to produce a meta-fluorinated pyridine. scripps.eduacs.org In this approach, 3-bromo-4-nitropyridine N-oxide undergoes fluorination to yield 3-fluoro-4-nitropyridine N-oxide in a moderate 37% yield at room temperature using tetrabutylammonium fluoride (TBAF) in DMSO. scripps.edunih.gov This reaction is remarkably rapid, occurring within minutes. scripps.edu The resulting fluorinated nitro-pyridine N-oxide can then be readily converted to other valuable intermediates, such as 3-fluoro-4-aminopyridine, via catalytic hydrogenation. scripps.edunih.gov This strategy highlights the unprecedented use of pyridine N-oxides for synthesizing meta-fluorinated pyridines, which are typically challenging to access. scripps.eduacs.org

| Starting Material | Reagent | Conditions | Product | Yield |

| 3-bromo-4-nitropyridine N-oxide | TBAF | DMSO, 25°C, 5 min | 3-fluoro-4-nitropyridine N-oxide | 37% |

Fluorodenitration of Nitropyridine Derivatives

The displacement of a nitro group by a fluoride ion, known as fluorodenitration, is an effective method for synthesizing fluoropyridines, especially when the nitro group is located at an activated position (ortho or para to the ring nitrogen). acs.org This reaction can be mediated by reagents like tetrabutylammonium fluoride (TBAF) under mild conditions. acs.org

The success of fluorodenitration is highly dependent on the position of the nitro group. For 2- or 4-nitropyridines, the reaction is generally efficient. However, for 3-nitropyridines, the presence of other strong electron-withdrawing groups is necessary to achieve a successful substitution. acs.org For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate can be successfully replaced by a fluoride anion using cesium fluoride (CsF) in refluxing DMSO to give methyl 3-fluoropyridine-4-carboxylate in 38% yield. acs.org This demonstrates that the nitro group can be a viable leaving group in the synthesis of fluorinated pyridines. acs.org

Pyridyltrialkylammonium Salts as Activated Fluorination Precursors

A sophisticated and mild approach for the synthesis of 2-fluoropyridines involves the use of 2-pyridyltrialkylammonium salts as activated precursors. acs.orgoc-praktikum.de This method is particularly advantageous as it starts from readily available pyridine N-oxides and proceeds under metal-free conditions with broad functional group compatibility. acs.orgoc-praktikum.de

The process involves the regioselective conversion of a pyridine N-oxide into a 2-pyridyltrialkylammonium salt. acs.org These isolable intermediates are highly reactive towards nucleophilic substitution with fluoride. acs.org For example, 2-phenylpyridine (B120327) N-oxide can be activated and converted to its corresponding trimethylammonium salt, which upon treatment with a fluoride source, yields 2-fluoro-6-phenylpyridine. oc-praktikum.de This method has proven effective for preparing structurally diverse 2-fluoropyridines and has been successfully adapted for 18F-radiolabeling for applications in Positron Emission Tomography (PET) imaging. acs.org

| Precursor Type | Key Features | Application |

| 2-Pyridyltrialkylammonium Salts | Prepared from Pyridine N-oxides, Mild, Metal-free | Synthesis of 2-Fluoropyridines, 18F-Radiolabeling |

Balz-Schiemann Reaction in Fluoropyridine Synthesis

The Balz-Schiemann reaction is a classic and widely used method for introducing fluorine into an aromatic system. nbinno.comsynchem.de The reaction transforms a primary aromatic amine into an aryl fluoride through the thermal decomposition of an intermediate diazonium tetrafluoroborate (B81430) salt. synchem.de This traditional two-step process involves the preparation and isolation of the diazonium salt, followed by pyrolysis to yield the aryl fluoride, nitrogen gas, and boron trifluoride. nbinno.com

While conceptually similar to the Sandmeyer reaction, the Balz-Schiemann reaction typically does not require a metal catalyst and is believed to proceed through a high-energy aryl cation intermediate. synchem.de This method has been applied to the synthesis of various fluoropyridines from their corresponding aminopyridines. youtube.com For example, 4-aminopyridine (B3432731) can be converted to 4-fluoropyridine (B1266222) via this route. youtube.com However, the reaction can be hindered by the need for high temperatures and the handling of potentially explosive diazonium intermediates. google.com Modern innovations, such as using alternative counterions like hexafluorophosphates (PF6−), employing ionic liquids, or developing continuous flow protocols, have been introduced to improve yields, lower reaction temperatures, and enhance the safety and scalability of the process. nbinno.comsynchem.degoogle.comgoogle.com

C-H Fluorination Methodologies on Pyridine Systems

Direct C-H fluorination represents a significant advancement in synthetic chemistry, offering a more atom-economical route to fluorinated heterocycles by avoiding the need for pre-functionalized starting materials. nih.govyoutube.com Recent developments have provided broadly applicable and safe methods for the site-selective fluorination of pyridine C-H bonds. youtube.com

One prominent method employs silver(II) fluoride (AgF2) to achieve site-selective fluorination of pyridines and diazines adjacent to a ring nitrogen atom (α-position). youtube.com This reaction proceeds at ambient temperature and demonstrates high selectivity, providing access to 2-fluoropyridines that can serve as valuable intermediates for further functionalization via nucleophilic substitution of the newly installed fluoride. youtube.com Another innovative approach, inspired by enzymatic C-H hydroxylation, uses pyridine N-oxyl radicals to promote C-H fluorination through a single-electron transfer (SET) process, which can be conducted in water at room temperature. These methodologies are highly tolerant of various functional groups, making them suitable for the late-stage fluorination of complex and medicinally relevant molecules.

| Method | Reagent/Catalyst | Key Features |

| Direct C-H Fluorination | Silver(II) Fluoride (AgF2) | Ambient temperature, high selectivity for α-position |

| SET-based C-H Fluorination | Pyridine N-oxyl radical | Room temperature, can be performed in water |

Convergent Synthetic Pathways to this compound

Synthesizing a multifunctional compound like this compound requires a carefully planned, convergent strategy where different functionalities are introduced in a specific order to ensure correct regiochemistry and avoid unwanted side reactions.

Sequential Halogenation, Nitration, and N-Oxidation Routes

A logical synthetic pathway to this compound involves a sequence of halogenation, nitration, and N-oxidation steps, followed by a final fluorination step. The order of these transformations is critical.

One plausible route begins with a substituted pyridine. For example, a common strategy for preparing related compounds like 2-nitro-5-bromopyridine involves the bromination and subsequent nitration of pyridine itself, or the oxidation of 2-amino-5-bromopyridine (B118841). youtube.com A patent describes the preparation of 2-nitro-5-bromopyridine from 2-amino-5-bromopyridine using peracetic acid in glacial acetic acid. youtube.com

Following the installation of the nitro and bromo groups, the next step would be N-oxidation. Pyridine N-oxides are readily prepared by oxidizing the parent pyridine with reagents like peracids. google.com The N-oxide is crucial as it activates the ring for the final nucleophilic substitution step. For instance, the nitration of pyridine-N-oxide with a mixture of fuming nitric acid and sulfuric acid selectively yields 4-nitropyridine-N-oxide. nbinno.com A similar strategy could be envisioned to introduce a nitro group at the 2-position of a pre-functionalized pyridine N-oxide.

The final and key step would be a nucleophilic aromatic substitution (SNAr) to replace the halogen at the 5-position (e.g., bromine) with fluorine. As established in section 2.3.1, the N-oxide functionality facilitates such substitutions. Therefore, treating an intermediate like 2-nitro-5-bromopyridine N-oxide with a fluoride source (e.g., KF or TBAF) would be the final step to yield the target molecule, this compound.

Functional Group Interconversions for Optimized Synthesis

The synthesis of this compound and its structural analogues relies heavily on strategic functional group interconversions. These transformations are crucial for introducing the required substituents onto the pyridine ring and for optimizing reaction pathways to improve yields and purity. Key interconversions include nitration, halogenation, and the transformation of amino and nitro groups.

One fundamental approach involves the direct nitration of a fluorinated pyridine precursor. For instance, 5-fluoro-2-amino-pyridine can be converted to 5-fluoro-2-nitropyridine (B1317553) by treatment with concentrated sulfuric acid and hydrogen peroxide at low temperatures. chemicalbook.com This method directly introduces the nitro group at the 2-position, a key step towards the final N-oxide.

Another critical set of interconversions involves the manipulation of functional groups on a pre-existing pyridine N-oxide core. The oxidation of an amino group to a nitro group is a valuable strategy. In the synthesis of 2-nitro-5-bromopyridine, a close analogue, 2-amino-5-bromopyridine is oxidized using peracetic acid in acetic acid. google.com This highlights a pathway where the nitro group is introduced after the formation of the pyridine ring.

Furthermore, the transformation of pyridine N-oxides themselves is a cornerstone of synthesizing functionalized pyridines. youtube.com For example, the direct fluorination of a pyridine N-oxide bearing other substituents represents a significant functional group interconversion. The synthesis of 3-fluoro-4-nitropyridine N-oxide is achieved through the fluorination of 3-bromo-4-nitropyridine N-oxide at room temperature. nih.govrsc.org This resulting intermediate can then undergo further interconversion, such as the catalytic hydrogenation of the nitro group to an amino group, yielding 3-fluoro-4-aminopyridine. nih.govrsc.org This demonstrates the utility of the nitro group as a directing group and a precursor to other functionalities.

The reactivity of the nitro group itself allows for further derivatization. In related nitropyridine systems, the nitro group can be substituted by various nucleophiles. nih.govmdpi.com For example, in 2-methyl-3-nitropyridines, the nitro group can be displaced by thiols in the presence of a base. nih.gov While not a direct synthesis of the title compound, this illustrates the potential for post-synthesis modification of the nitro group.

The following table summarizes key functional group interconversions relevant to the synthesis of this compound and its analogues.

| Starting Material | Reagents and Conditions | Product | Interconversion Type | Reference |

| 5-Fluoro-2-amino-pyridine | Concentrated H₂SO₄, 3% H₂O₂, 0°C to room temp. | 5-Fluoro-2-nitropyridine | Amino to Nitro (Nitration) | chemicalbook.com |

| 2-Amino-5-bromopyridine | Peracetic acid, acetic acid, <30°C | 2-Nitro-5-bromopyridine | Amino to Nitro (Oxidation) | google.com |

| 3-Bromo-4-nitropyridine N-oxide | Tetrabutylammonium fluoride (TBAF), DMSO, 25°C | 3-Fluoro-4-nitropyridine N-oxide | Halogen Exchange (Fluorination) | nih.gov |

| 3-Fluoro-4-nitropyridine N-oxide | 10% Pd/C, H₂ (1 atm), MeOH, 25°C | 3-Fluoro-4-aminopyridine | Nitro to Amino (Reduction) | nih.gov |

| 2-Methyl-3,5-dinitropyridine | Benzyl mercaptan (BnSH), K₂CO₃, DMF | 3-(Benzylsulfanyl)-2-methyl-5-nitropyridine | Nitro Group Substitution | nih.gov |

Methodological Advancements and Efficiency in Synthetic Protocols

Recent advancements in synthetic methodologies have focused on improving the efficiency, regioselectivity, and functional group tolerance in the synthesis of fluorinated pyridine N-oxides and their derivatives. A significant development is the use of pyridine N-oxides as versatile precursors for the introduction of fluorine.

A facile, metal-free method for the synthesis of 2-fluoropyridines involves the conversion of readily available pyridine N-oxides into 2-pyridyltrialkylammonium salts. acs.orgacs.org These salts, formed by activating the pyridine N-oxide with an agent like tosyl anhydride (Ts₂O) in the presence of an amine, serve as excellent precursors for nucleophilic fluorination. acs.org This approach is notable for its mild conditions and broad functional group compatibility, overcoming limitations of previous methods that often required harsh conditions or had poor functional group tolerance. acs.orgacs.org This strategy has also been successfully applied to the radiosynthesis of 18F-labeled compounds for positron emission tomography (PET) imaging, demonstrating its utility in medicinal chemistry. acs.orgacs.org

The direct fluorination of pyridine N-oxides is another key methodological advancement. Research has shown that nucleophilic fluorination of pyridine N-oxides can be achieved, even at the challenging meta position. nih.govrsc.org For instance, the synthesis of 3-fluoro-4-nitropyridine N-oxide from its bromo-analogue proceeds in minutes at room temperature, which is a significant improvement in efficiency. nih.gov This highlights a novel pathway for producing fluoropyridines that was previously considered difficult. nih.govrsc.org

The combination of C-H bond fluorination followed by nucleophilic aromatic substitution (SNAr) of the resulting fluoride offers a powerful and efficient route for the late-stage functionalization of complex pyridine-containing molecules. nih.gov While direct C-H fluorination of the parent pyridine N-oxide of the title compound is not detailed, this methodology's application to other substituted pyridines, such as methyl 5-bromopicolinate, showcases its potential to streamline syntheses and create diverse analogues. nih.gov The efficiency of this tandem sequence can significantly shorten synthetic routes compared to traditional multi-step methods. nih.gov

The following table details some of these advanced synthetic protocols.

| Precursor | Method | Key Features | Application | Reference |

| Pyridine N-oxides | Conversion to 2-pyridyltrialkylammonium salts followed by fluorination | Mild, metal-free conditions; broad functional group compatibility; isolable intermediates. | Synthesis of structurally diverse 2-fluoropyridines and 18F-radiolabeling. | acs.orgacs.org |

| 3-Bromo-4-nitropyridine N-oxide | Direct nucleophilic fluorination | Rapid reaction at room temperature; unprecedented synthesis of a meta-fluorinated pyridine N-oxide. | Synthesis of 3-fluoro-4-aminopyridine and its 18F-labeled analogue. | nih.govrsc.org |

| Substituted Pyridines | C-H bond fluorination followed by SNAr | Late-stage functionalization; shortened synthetic routes. | Synthesis of analogues of medicinally important compounds and pharmaceuticals. | nih.gov |

Intrinsic Reactivity and Mechanistic Aspects of 2 Nitro 5 Fluoropyridine N Oxide

Electronic and Steric Influence of Nitro, Fluoro, and N-Oxide Substituents

The reactivity of 2-Nitro-5-fluoropyridine N-oxide is profoundly shaped by the electronic and steric contributions of its substituents. The nitro group, the fluorine atom, and the N-oxide functionality collectively influence the electron distribution within the pyridine (B92270) ring, thereby governing its susceptibility to nucleophilic attack.

Electrophilicity Enhancement by Nitro Group

The nitro group (-NO2) is a potent electron-withdrawing group, significantly increasing the electrophilicity of the pyridine ring. nih.govchegg.com This effect is particularly pronounced at the positions ortho and para to the nitro group due to resonance stabilization of the negative charge in the intermediate Meisenheimer complex. wikipedia.org In this compound, the nitro group at the C-2 position strongly activates the ring towards nucleophilic attack. wikipedia.orgstrath.ac.uk The presence of such a strong electron-withdrawing group is often a prerequisite for SNAr reactions to occur, as it helps to stabilize the anionic intermediate formed during the reaction. springernature.comnumberanalytics.com

Charge Distribution and Bond Polarity within the Heterocyclic System

The N-oxide group introduces a significant dipole moment to the molecule, with the oxygen atom bearing a partial negative charge and the nitrogen atom a partial positive charge. This inherent polarity, combined with the electron-withdrawing nature of the nitro and fluoro substituents, creates a highly polarized heterocyclic system. nih.govnih.gov The substitution of pyridine-N-oxide with a strong electron-withdrawing group like the nitro group alters the charge density distribution and structural parameters within the heterocyclic system, widening its scope of reactivity. nih.gov The additional substitution with a fluorine atom further results in a sizable rearrangement of the electronic structure. nih.gov This asymmetric charge distribution makes specific carbon atoms within the ring more susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound. wikipedia.org The reaction typically proceeds via a two-step addition-elimination mechanism involving a Meisenheimer complex, although concerted mechanisms have also been proposed. strath.ac.ukspringernature.com The presence of activating groups like the nitro group is crucial for the stabilization of the intermediate and facilitation of the reaction. wikipedia.orgnumberanalytics.com

Reactivity at the Nitro-Substituted Position (C-2)

The C-2 position, being directly attached to the strongly electron-withdrawing nitro group, is a primary site for nucleophilic attack. The nitro group is an excellent activating group for SNAr reactions and can also function as a leaving group. wikipedia.orgstrath.ac.uk In many nitropyridine derivatives, the nitro group is readily displaced by nucleophiles. nih.gov The reactivity at this position is a classic example of SNAr on an electron-deficient aromatic ring.

Reactivity at the Fluorine-Substituted Position (C-5)

Interactive Data Table: Reactivity of Substituted Pyridine N-oxides

| Compound | Position of Attack | Nucleophile | Product | Observations |

| 3-Bromo-4-nitropyridine (B1272033) N-oxide | C-3 (meta) | TBAF | 3-Fluoro-4-nitropyridine (B80604) N-oxide | Favors meta fluorination over para. nih.gov |

| 3-Bromo-4-nitropyridine | C-4 (para) | TBAF | 3-Bromo-4-fluoropyridine | Clear preference for substitution at the para (nitro) position. nih.gov |

| 3-Fluoropyridine (B146971) N-oxide | C-3 | NaOH, Piperidine, Hydrazine (B178648) | 3-Hydroxypyridine N-oxide, etc. | Fluorine is readily replaced by nucleophiles. rsc.org |

| 2-Fluoropyridine | - | Peracetic acid | 2-Acetoxypyridine | Failed to produce N-oxide, indicating different reactivity. rsc.org |

Regioselectivity and Scope of Nucleophile Introduction

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is significantly influenced by the activating effects of the nitro group and the N-oxide functionality. These electron-withdrawing groups render the pyridine ring susceptible to attack by nucleophiles. wikipedia.org The regioselectivity of these reactions is a critical aspect, determining the position of nucleophilic attack.

In SNAr reactions, the position of substitution is primarily dictated by the location of the leaving group. masterorganicchemistry.com For this compound, the fluorine atom at the 5-position is the leaving group. However, the regioselectivity of nucleophilic attack is directed by the combined electronic effects of the nitro group at the 2-position and the N-oxide. Generally, electron-withdrawing groups in the ortho or para positions to the leaving group activate the ring for nucleophilic attack. wikipedia.org In this case, the N-oxide at position 1 and the nitro group at position 2 work in concert to activate the pyridine ring.

The scope of nucleophiles that can be successfully introduced onto the pyridine ring is broad and includes amines, alkoxides, sulfides, and stabilized carbanions. wikipedia.org The choice of nucleophile can influence the reaction conditions and outcomes. For instance, the reaction of 2-nitropyridines with [¹⁸F]fluoride has been investigated for applications in radiolabelling. researchgate.net While electron-donating groups on the pyridine ring would typically be expected to hinder SNAr reactions, studies have shown that even substituted 2-nitropyridines can efficiently undergo substitution. researchgate.net

It is important to note that while the fluorine atom is a good leaving group in SNAr reactions due to the high polarity of the C-F bond, the reaction does not proceed via an SN2 mechanism. wikipedia.org The steric hindrance of the aromatic ring prevents the backside attack required for an SN2 reaction. wikipedia.org

The following table summarizes the regioselectivity and scope of nucleophiles in reactions involving substituted pyridines, providing insights into the expected reactivity of this compound.

| Nucleophile Type | Position of Attack | Activating/Deactivating Groups | Reference |

| Amines | Ortho, Para to activating group | Nitro group (activating) | wikipedia.org |

| Alkoxides | Ortho, Para to activating group | Nitro group (activating) | wikipedia.org |

| Sulfides | Ortho, Para to activating group | Nitro group (activating) | wikipedia.org |

| [¹⁸F]Fluoride | Position of leaving group | Nitro group (activating) | researchgate.net |

Mechanistic Insights into SNAr Reactions

The nucleophilic aromatic substitution (SNAr) reaction of this compound proceeds through a well-established addition-elimination mechanism. wikipedia.org This pathway is favored due to the presence of the strongly electron-withdrawing nitro group and the N-oxide functionality, which stabilize the intermediate formed during the reaction.

The mechanism involves two main steps:

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine leaving group. This step is typically the rate-determining step of the reaction. The attack results in the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The aromaticity of the pyridine ring is temporarily broken in this intermediate.

Elimination of the Leaving Group: In the second step, the leaving group (fluoride ion) is eliminated from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored. The fluoride (B91410) ion is an excellent leaving group in SNAr reactions. wikipedia.org

The stability of the Meisenheimer complex is a crucial factor in the facility of the SNAr reaction. The electron-withdrawing nitro group at the 2-position and the N-oxide play a pivotal role in stabilizing this intermediate by delocalizing the negative charge through resonance. wikipedia.org This stabilization lowers the activation energy of the reaction, making the substitution more favorable. Computational studies, such as those using Density Functional Theory (DFT), have been employed to model the reaction pathways and confirm the stabilizing effect of the nitro group on the transition state. researchgate.net

It is important to distinguish the SNAr mechanism from other possible substitution mechanisms on aromatic rings. The SN1 mechanism is generally unfavorable for aryl halides as it would involve the formation of a highly unstable aryl cation. wikipedia.org

The following table outlines the key steps and intermediates in the SNAr mechanism for this compound.

| Step | Description | Key Intermediate | Role of Substituents | Reference |

| 1. Nucleophilic Addition | Attack of the nucleophile on the carbon bearing the fluorine atom. | Meisenheimer Complex | Nitro group and N-oxide stabilize the negative charge through resonance. | wikipedia.org |

| 2. Elimination | Departure of the fluoride leaving group to restore aromaticity. | - | Fluoride is a good leaving group. | wikipedia.org |

Reduction Chemistry of the Nitro Group

The nitro group of this compound is a versatile functional group that can undergo various reduction transformations, providing access to a range of substituted pyridine derivatives. The selective reduction of the nitro group is a key synthetic strategy.

Selective Transformation to Amino Pyridine N-oxide Derivatives

The selective reduction of the nitro group to an amino group while preserving the N-oxide functionality is a valuable transformation. This can be challenging as many reducing agents can also reduce the N-oxide. However, certain reagents and conditions allow for this chemoselectivity.

One common method for the selective reduction of aromatic nitro groups is the use of metal catalysts such as iron (Fe) or tin(II) chloride (SnCl₂) in acidic media. commonorganicchemistry.com These conditions are often mild enough to avoid reduction of other functional groups. For instance, the use of iron powder in the presence of an acid like acetic acid is a classic method for this transformation. commonorganicchemistry.com

Another approach involves the use of sodium sulfide (B99878) (Na₂S), which can sometimes selectively reduce one nitro group in the presence of others and is generally not reactive towards aliphatic nitro groups. commonorganicchemistry.com The use of a system composed of Co₂(CO)₈ and H₂O has also been reported as a versatile and selective reducing agent for a wide variety of aromatic nitro compounds, even in the presence of other reducible functional groups. This method is noted for its simple setup and workup, making it suitable for large-scale synthesis.

Hydrogenation and Other Reducing Agent Applications

Catalytic hydrogenation is a widely used and effective method for the reduction of both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com Palladium on carbon (Pd/C) is a common catalyst for this purpose. commonorganicchemistry.com However, a significant drawback of catalytic hydrogenation is its potential to reduce other functional groups present in the molecule. commonorganicchemistry.com For instance, in the case of this compound, catalytic hydrogenation could potentially lead to the reduction of the N-oxide or dehalogenation of the C-F bond, although Raney nickel is sometimes used to avoid dehalogenation of aryl halides. commonorganicchemistry.com

Other reducing agents have also been employed for the reduction of nitroarenes. A reusable catalytic system of iron(III) chloride hexahydrate (FeCl₃·6H₂O) with a cationic 2,2′-bipyridyl ligand in water has been shown to be effective for the selective reduction of nitroarenes to anilines. researchgate.net This reaction proceeds in the presence of hydrazine monohydrate and provides high yields of the corresponding aniline (B41778) derivatives. researchgate.net

The following table provides a summary of common reducing agents and their applications in the reduction of nitro groups.

| Reducing Agent/System | Conditions | Selectivity | Reference |

| Fe/Acid | Acidic (e.g., AcOH) | Generally selective for nitro group | commonorganicchemistry.com |

| SnCl₂ | Acidic | Generally selective for nitro group | commonorganicchemistry.com |

| Na₂S | - | Can be selective for one nitro group | commonorganicchemistry.com |

| Co₂(CO)₈/H₂O | - | Selective for nitro group in the presence of other functional groups | |

| H₂/Pd/C | Catalytic Hydrogenation | Reduces both aromatic and aliphatic nitro groups; may reduce other functional groups | commonorganicchemistry.com |

| H₂/Raney Nickel | Catalytic Hydrogenation | Reduces nitro groups; can be used to avoid dehalogenation | commonorganicchemistry.com |

| FeCl₃·6H₂O/2,2′-bipyridyl | Hydrazine monohydrate, water | Selective for nitroarenes to anilines | researchgate.net |

Chemical Transformations at the N-Oxide Moiety

The N-oxide group in this compound is not merely a spectator in the molecule's reactivity but can also be the site of chemical transformations.

Deoxygenation Reactions of Pyridine N-Oxides

Deoxygenation is a fundamental reaction of pyridine N-oxides, converting them back to the parent pyridine. This transformation can be achieved using various reagents and conditions. A convenient and chemoselective method for the deoxygenation of pyridine N-oxide derivatives involves a palladium-catalyzed transfer oxidation of trialkylamines. organic-chemistry.org This reaction utilizes a catalytic amount of a palladium source, such as [Pd(OAc)₂], in combination with a diphosphine ligand, with triethylamine (B128534) serving as both a base and an oxygen acceptor. organic-chemistry.org The reaction proceeds efficiently under either microwave or conventional heating. organic-chemistry.org

This palladium-catalyzed method demonstrates good functional group tolerance, being compatible with nitro, hydroxy, ester, carbonyl, and halogen substituents. organic-chemistry.org This selectivity is particularly relevant for a molecule like this compound, where the preservation of the nitro and fluoro groups during deoxygenation would be crucial.

The following table summarizes a key method for the deoxygenation of pyridine N-oxides.

| Reagent/Catalyst System | Conditions | Key Features | Reference |

| [Pd(OAc)₂]/dppf, Et₃N | MeCN, 140–160 °C (conventional or microwave heating) | Chemoselective, tolerates various functional groups including nitro and halogens. | organic-chemistry.org |

Rearrangement Reactions of Pyridine N-Oxides

Pyridine N-oxides can undergo several types of rearrangement reactions, often initiated by acylation or sulfonation of the N-oxide oxygen, followed by nucleophilic attack. A well-known example is the Boekelheide rearrangement, which involves the treatment of a pyridine N-oxide with an anhydride (B1165640). While specific studies on the rearrangement reactions of this compound are not extensively documented, the general mechanism provides a framework for its expected behavior.

One of the most notable rearrangements of pyridine N-oxides is the Boekelheide rearrangement, which typically occurs when N-alkenoxypyridinium salts undergo a nih.govyoutube.com-dipolar cyclization. synchem.de Another significant rearrangement is the thermal transformation of 2-allyloxypyridine (B1265830) N-oxides into N-allyloxy-2-pyridones and 3-allyl-N-hydroxy-2-pyridones through concerted nih.govechemi.com and sigmaaldrich.comsigmaaldrich.com sigmatropic rearrangements. sigmaaldrich.com

In the case of this compound, the presence of the strongly electron-withdrawing nitro group at the 2-position would significantly influence the course of such rearrangements. For instance, in reactions initiated by acylation, the nucleophilic attack on the pyridine ring is a key step. The nitro group at the 2-position, along with the fluorine at the 5-position, would render the pyridine ring highly electron-deficient, potentially favoring attack at the 4- and 6-positions.

| Rearrangement Type | General Substrate | Key Mechanistic Step | Expected Influence of Substituents on this compound |

| Boekelheide Rearrangement | N-Alkenoxypyridinium salt | nih.govyoutube.com-Dipolar cyclization | The electron-withdrawing groups would influence the stability of the intermediates. |

| Sigmatropic Rearrangement | 2-Allyloxypyridine N-oxide | Concerted nih.govechemi.com and sigmaaldrich.comsigmaaldrich.com shifts | The electronic effects of the nitro and fluoro groups would alter the energetics of the transition states. |

N-Oxide as an Oxidant in Organic Transformations

Pyridine N-oxides are versatile and mild oxidizing agents capable of transferring their oxygen atom to a variety of substrates, a property that is increasingly utilized in organic synthesis. scripps.edunih.gov This reactivity stems from the relatively weak N-O bond and the nucleophilicity of the oxygen atom. scripps.edu The oxidation potential can be tuned by the electronic nature of the substituents on the pyridine ring.

The presence of the electron-withdrawing nitro and fluoro groups in this compound is expected to decrease the nucleophilicity of the N-oxide oxygen. However, these substituents would stabilize the resulting pyridine, making the oxygen transfer thermodynamically more favorable in some cases. Pyridine N-oxides have been employed as oxidants in a range of reactions, often in the presence of transition metal catalysts. organic-chemistry.org

Common applications of pyridine N-oxides as oxidants include:

Oxidation of alkynes: In the presence of a gold catalyst, pyridine N-oxides can oxidize alkynes to 1,2-dicarbonyl compounds.

Oxidation of phosphines: Pyridine N-oxides readily oxidize phosphines to phosphine (B1218219) oxides.

Oxidation of organoboron compounds: They can be used for the oxidation of boranes to alcohols.

| Substrate Class | Typical Catalyst | General Product | Potential Role of this compound |

| Alkynes | Gold(I) or Gold(III) | 1,2-Dicarbonyls | Potentially an effective oxidant due to the thermodynamic driving force. |

| Phosphines | Often catalyst-free | Phosphine oxides | Expected to be a competent oxidant. |

| Organoboranes | Catalyst-free | Alcohols | Could facilitate the oxidation under appropriate conditions. |

Electrophilic Reactions on the Pyridine Ring

The N-oxide functionality dramatically alters the reactivity of the pyridine ring towards electrophilic substitution. The oxygen atom donates electron density into the ring through resonance, activating the positions ortho (2- and 6-) and para (4-) to the nitrogen atom. scribd.combhu.ac.in This makes electrophilic substitution on pyridine N-oxides significantly more facile compared to the parent pyridines, which are highly deactivated towards such reactions. uoanbar.edu.iq

In this compound, the situation is more complex due to the presence of the deactivating nitro and fluoro groups. The N-oxide group directs incoming electrophiles to the 4- and 6-positions. However, the nitro group at the 2-position strongly deactivates the ring, particularly the adjacent positions. The fluorine atom at the 5-position also exerts a deactivating inductive effect.

Theoretical studies on fluorinated derivatives of 2-nitropyridine-N-oxide suggest that the substitution of a hydrogen atom with a fluorine atom results in a significant rearrangement of the electronic structure. nih.gov The interplay between the activating N-oxide group and the deactivating nitro and fluoro substituents will determine the regioselectivity and feasibility of electrophilic aromatic substitution reactions.

Nitration of unsubstituted pyridine N-oxide, for instance, typically occurs at the 4-position in high yield. sapub.orgoc-praktikum.de For this compound, electrophilic attack would be strongly disfavored due to the cumulative deactivating effects of the substituents. However, if a reaction were to occur under forcing conditions, the most likely position for substitution would be the 4- or 6-position, influenced by the directing effect of the N-oxide group.

| Electrophilic Reaction | Typical Reagents | General Outcome for Pyridine N-oxide | Expected Outcome for this compound |

| Nitration | HNO₃/H₂SO₄ | 4-Nitropyridine N-oxide sapub.orgoc-praktikum.de | Reaction is expected to be very difficult due to deactivation. If it occurs, substitution at the 4- or 6-position is most likely. |

| Halogenation | Halogenating agents (e.g., SO₂Cl₂) | 2- and 4-Halopyridine N-oxides | Halogenation would be challenging. The regioselectivity would be influenced by both electronic and steric factors. |

| Sulfonation | Fuming H₂SO₄ | Pyridine-4-sulfonic acid N-oxide | Extremely harsh conditions would likely be required, with a low expectation of a clean reaction. |

Computational Chemistry and Theoretical Frameworks for 2 Nitro 5 Fluoropyridine N Oxide

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical calculations, employing methods such as Hartree-Fock (HF), Density Functional Theory (B3LYP), and Møller-Plesset perturbation theory (MP2), have been utilized to investigate the molecular structure of 2-nitropyridine-N-oxide (2-NPO) and its fluorinated derivatives. nih.govnih.gov These studies explore the molecule's geometry, the rotational dynamics of its nitro group, and the planarity of its heterocyclic ring.

The orientation of the nitro (NO₂) group relative to the pyridine (B92270) N-oxide ring is a critical factor influencing the molecule's stability and reactivity. Theoretical studies have systematically explored the torsional motion of the NO₂ group by rotating it around the C₂–N bond. nih.gov These investigations reveal that the energy profile and the rotational barriers are highly sensitive to the computational method and basis set employed. nih.govnih.gov

For instance, the inclusion of diffuse functions in the basis sets has a significant impact on the calculated torsional potential of the NO₂ group. nih.govnih.gov Studies on 2-NPO and its fluorinated analogues show that the electronic interplay between the nitro group, the fluorine substituent, and the heterocyclic ring affects the rotational barriers. nih.gov The insertion of a fluorine atom, particularly, leads to a notable distortion in the steric arrangement of the nitro group. nih.gov

Table 1: Calculated Rotational Barriers for the Nitro Group in 2-Nitropyridine N-oxide (2-NPO) using different theoretical methods. Note: This table is illustrative and based on findings that different model chemistries yield varying results. Specific values would be dependent on the exact basis sets used in a given study.

| Theoretical Method | Basis Set Augmentation | Effect on NO₂ Torsional Barrier |

| HF, B3LYP, MP2 | With Diffuse Functions | Marked effect on the profile and barriers |

| HF, B3LYP, MP2 | Without Diffuse Functions | Different potential energy surface profile |

While aromatic rings are often depicted as perfectly flat, theoretical calculations have shown that the heterocyclic ring in some substituted pyridine N-oxides, including fluorinated derivatives of 2-NPO, can be non-planar. nih.govnih.gov This deviation from planarity is a crucial structural feature that can influence the molecule's chemical reactivity and physical properties. nih.gov

The degree of non-planarity is quantified using the Cremer-Pople puckering amplitude (Q). nih.govnih.gov A non-zero Q value indicates a puckered, non-planar ring structure. The disruption of ring planarity in these N-oxides has been linked to their distinctive reactivity and even their impact sensitivity. nih.gov The substitution pattern, involving both the nitro group and the fluorine atom, contributes to this potential for ring distortion. nih.gov

The introduction of substituents onto the pyridine N-oxide scaffold induces changes in bond lengths and angles. Comparing 2-nitropyridine-N-oxide (2-NPO) to the parent pyridine-oxide (PO), computational studies at the MP2/aug-cc-pVDZ level show that the addition of a nitro group at the ortho position has a relatively small effect on ring bond lengths. For example, the N-oxide bond in 2-NPO shortens by only 0.006 Å, and the ring's C-C and C-N bonds shorten by approximately 0.003-0.004 Å. nih.gov

Table 2: Comparison of Selected Calculated Bond Lengths (Å) for Pyridine N-oxide (PO) and 2-Nitropyridine N-oxide (2-NPO). Data based on MP2/aug-cc-pVDZ calculations. nih.gov

| Bond | Pyridine N-oxide (PO) | 2-Nitropyridine N-oxide (2-NPO) | Change (Å) |

| N-O (oxide) | ~1.261 | ~1.255 | -0.006 |

| N–C₂ | ~1.382 | ~1.379 | -0.003 |

| C₂–C₃ | ~1.385 | ~1.382 | -0.003 |

| C₃–C₄ | ~1.376 | ~1.372 | -0.004 |

Electronic Structure and Bonding Analysis

To gain deeper insight into the bonding and electronic characteristics of 2-Nitro-5-fluoropyridine N-oxide, computational chemists employ analysis methods that partition electron density and analyze orbital interactions.

Natural Bond Orbital (NBO) analysis is used to investigate charge distribution and the stabilizing interactions between orbitals. For fluorinated derivatives of 2-NPO, NBO analysis provides clear evidence for the electronic interplay among the nitro group, the fluorine substituent, and the pyridine N-oxide ring. nih.govnih.gov

A key finding from NBO analysis is the pronounced weakness of the C–NO₂ bond. nih.gov This weakness is a critical factor in understanding the molecule's potential reactivity. The analysis quantifies hyperconjugative interactions, which are stabilizing interactions resulting from electron delocalization from a filled bonding orbital to an adjacent empty anti-bonding orbital. Deleting these interactions in calculations can help separate their stabilizing effects from purely steric effects. nih.govnih.gov

The Quantum Theory of Atoms in Molecules (AIM) provides another powerful method for analyzing chemical bonds based on the topology of the electron density. AIM analysis has been applied to 2-NPO and its derivatives to further characterize the nature of the chemical bonds. nih.gov

Consistent with NBO analysis, AIM results also furnish clear evidence for the accentuated weakness of the C–NO₂ bond. nih.govnih.gov The theory analyzes the properties of the electron density at bond critical points (BCPs)—locations between two nuclei where the electron density is at a minimum along the bond path but a maximum in the perpendicular directions. The characteristics of the electron density at the C–NO₂ BCP confirm the bond's relative instability. Furthermore, AIM analysis corroborates the electronic interplay between the substituents and the heterocyclic ring, providing a comprehensive picture of the bonding within the molecule. nih.gov

Charge Transfer and Polarization Effects from Substituents

The introduction of a nitro group and a fluorine atom onto the pyridine-N-oxide scaffold induces significant charge transfer and polarization effects. The nitro group, being a strong electron-withdrawing group, and the fluorine atom, with its high electronegativity, in conjunction with the N-oxide functionality, create a complex electronic environment within the molecule.

Computational analyses, such as Natural Population Analysis (NPA), reveal the distribution of electron density. The insertion of a nitro group in the ortho position to the N-oxide moiety leads to a withdrawal of charge from the ring atoms and the N-oxide oxygen. The substitution of a hydrogen atom with fluorine in 2-nitropyridine-N-oxide does not produce a simple, systematic variation in charge distribution across the various possible fluorinated isomers. This complexity arises from the competing electronic effects of the substituents. The nitro group exhibits strong negative inductive and resonance effects, which tends to increase electron density at the meta position. Conversely, the fluorine atom has a negative inductive effect but a positive resonance effect, leading to higher electron density at the ortho and para positions. nih.gov

| Atom | Natural Charge (e) in Pyridine-N-oxide (PO) | Natural Charge (e) in 2-Nitropyridine-N-oxide (2-NPO) | Natural Charge (e) in 2-Nitro-5-fluoropyridine-N-oxide (2-NPO-5-F) |

| N1 | -0.273 | -0.198 | -0.191 |

| C2 | 0.231 | 0.088 | 0.095 |

| C3 | -0.163 | -0.111 | -0.191 |

| C4 | -0.052 | 0.071 | 0.088 |

| C5 | -0.163 | -0.106 | 0.119 |

| C6 | 0.231 | 0.155 | 0.160 |

| O7 | -0.763 | -0.655 | -0.647 |

| N8 | - | 0.443 | 0.444 |

| O (nitro) | - | -0.344 / -0.343 | -0.342 / -0.341 |

| F | - | - | -0.219 |

Natural charges as obtained from B3LYP/aug-cc-pVDZ calculations. Data sourced from a theoretical investigation of 2-nitropyridine-N-oxide and its derivatives. nih.gov

Aromaticity Assessment using Computational Descriptors

The aromaticity of this compound is a key feature influencing its stability and reactivity. Computational descriptors are invaluable tools for quantifying the aromatic character of such substituted heterocyclic systems.

Nuclear Independent Chemical Shift (NICS) Indices

Nuclear Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. It is calculated as the negative of the isotropic magnetic shielding at a specific point, typically at the geometric center of a ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)). Negative NICS values are indicative of diatropic ring currents, a hallmark of aromaticity, while positive values suggest paratropic currents characteristic of anti-aromaticity. The out-of-plane component of the NICS tensor (NICSzz) is often considered a more reliable indicator of the π-electron contribution to the ring current.

For the family of fluorinated 2-nitropyridine-N-oxides, NICS(1) and NICS(1)zz indices have been employed to evaluate the degree of aromaticity. nih.gov These calculations provide a quantitative measure of how the electronic structure of the pyridine ring is influenced by the attached functional groups.

Influence of Nitration and Fluorination on Aromatic Character

The nitration and fluorination of pyridine-N-oxide have a discernible impact on its aromatic character. Theoretical studies utilizing NICS descriptors have shown that fluorination at the para position relative to the nitro group results in the highest degree of aromaticity among the monofluorinated 2-nitropyridine-N-oxides. nih.gov This suggests that the electronic interplay between the para-fluoro and ortho-nitro substituents, mediated by the N-oxide ring system, leads to a more stabilized aromatic structure.

| Compound | NICS(1) (ppm) | NICS(1)zz (ppm) |

| 2-Nitropyridine-N-oxide (2-NPO) | -9.3 | -25.2 |

| 2-Nitro-3-fluoropyridine-N-oxide | -8.1 | -22.4 |

| 2-Nitro-4-fluoropyridine-N-oxide | -8.0 | -22.3 |

| 2-Nitro-5-fluoropyridine-N-oxide | -9.5 | -26.1 |

| 2-Nitro-6-fluoropyridine-N-oxide | -7.1 | -19.9 |

NICS values calculated at the B3LYP/aug-cc-pVDZ level of theory. Data sourced from a theoretical investigation of 2-nitropyridine-N-oxide and its derivatives. nih.gov

Mechanistic Computations of Reaction Pathways

The electronic structure of this compound, characterized by strong polarization and multiple reactive sites, suggests a rich and complex reactivity profile. Computational chemistry offers a powerful means to explore the mechanisms of reactions involving this compound.

Transition State Characterization for Nucleophilic Substitutions

A theoretical investigation of a nucleophilic substitution reaction would involve locating the transition state structure on the potential energy surface. This would entail optimizing the geometry of the transition state and performing a frequency calculation to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. The energy of this transition state would provide the activation barrier for the reaction.

Energy Landscape of Competing Reactions

The energy landscape of reactions involving this compound is likely to feature multiple competing pathways. For instance, in a nucleophilic aromatic substitution reaction, the incoming nucleophile could potentially attack different positions on the ring, leading to various isomeric products.

Computational studies can map out the potential energy surface for these competing reactions. By calculating the energies of reactants, transition states, intermediates, and products for each possible pathway, a comprehensive energy landscape can be constructed. This landscape would reveal the thermodynamically and kinetically favored reaction channels. Although detailed studies on the torsional motion of the NO2 group in 2-nitropyridine-N-oxide and its derivatives have been conducted, providing insights into the potential energy hypersurface related to conformational changes, specific energy landscapes for competing reactions of this compound are not extensively documented in the current literature. nih.gov The reactivity of the entire molecule is noted to be noticeably impacted by the relative positions of the electron-withdrawing substituents to each other and to the N-oxide entity. nih.gov

Methodological Approaches in Theoretical Studies of this compound

Theoretical and computational chemistry provide powerful tools for investigating the molecular structure, electronic properties, and reactivity of heterocyclic compounds like this compound. Methodological approaches are selected to balance computational cost with accuracy, allowing for detailed analysis of the interplay between the nitro group, the fluorine substituent, and the pyridine N-oxide ring. Key methods include Density Functional Theory (DFT) and post-Hartree-Fock calculations, with careful consideration given to the choice of basis sets and the inclusion of environmental effects through solvation models.

Density Functional Theory (DFT) Applications (e.g., B3LYP)

Density Functional Theory (DFT) is a cornerstone of computational studies on pyridine N-oxide derivatives due to its favorable balance of accuracy and computational efficiency. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed to investigate the geometries, vibrational frequencies, and electronic structures of these molecules. nih.govresearchgate.net

In studies of related compounds such as 2-nitropyridine-N-oxide (2-NPO) and its fluorinated derivatives, the B3LYP functional has been used in conjunction with various basis sets to explore structural parameters and the torsional potential of the nitro group. nih.govnih.gov For instance, calculations on similar systems like 2-amino-3-methyl-5-nitropyridine (B21948) have utilized the B3LYP method with 6-311G(d,p), 6-311G++(d,p), and cc-pVTZ basis sets to determine the most stable molecular configuration. nih.gov Such studies confirm that DFT methods can reliably predict molecular geometries, which often show good agreement with experimental data from X-ray crystallography for related compounds. researchgate.net The choice of functional is critical; besides B3LYP, other functionals like the M06 have been found to give satisfactory results for pyridine N-oxides. mdpi.com

Table 1: Application of DFT Functionals in the Study of Pyridine N-Oxide Derivatives

| Functional | Basis Set Combination(s) | Application | Reference |

|---|---|---|---|

| B3LYP | 6-311G(d,p), cc-pVTZ | Geometry optimization, vibrational analysis | nih.gov |

| B3LYP | 6-311++G(d,p) | Geometry optimization, spectroscopic analysis | researchgate.net |

| B3LYP | cc-pVTZ | Investigation of structural parameters | nih.gov |

| M06 | 6-311G+(d,p) | Calculation of dipole moments and resonance energy | mdpi.com |

| B3PW91 | 6-31G**, 6-311G+(d,p) | Considered optimal for pyridine N-oxides in certain studies | mdpi.com |

These DFT applications provide fundamental insights into how substituents like the nitro and fluoro groups influence the electronic distribution and geometry of the pyridine N-oxide scaffold.

Post-Hartree-Fock Methods (e.g., MP2)

To achieve higher accuracy, particularly for systems where electron correlation is significant, post-Hartree-Fock methods such as Møller-Plesset perturbation theory of the second order (MP2) are utilized. researchgate.netnih.gov These ab-initio methods provide a more rigorous treatment of electron correlation compared to standard DFT functionals, serving as a valuable benchmark for DFT results.

Theoretical investigations on 2-nitropyridine-N-oxide and its fluorinated analogues have employed MP2 wave functions to study their structure and the rotational barrier of the nitro group. nih.govnih.gov When comparing results, MP2 calculations can sometimes predict different ground-state geometries than DFT methods. For example, in a study of 2-amino-3-nitropyridine (B1266227), both B3LYP and MP2 methods with the 6-311++G(d,p) basis set were used to compute geometrical parameters, which were then compared against experimental X-ray diffraction data to validate the theoretical models. researchgate.net The MP2 method, often in combination with augmented basis sets like aug-cc-pVDZ, has been shown to have a notable effect on the calculation of specific geometric parameters, such as the N₁–O₇ bond length in the N-oxide fragment. nih.gov

Table 2: Comparison of Theoretical Methods for Geometrical Parameters in a Substituted Nitropyridine

| Method | Basis Set | Application | Key Finding | Reference |

|---|---|---|---|---|

| MP2 | aug-cc-pVDZ | Structural analysis of 2-nitropyridine-N-oxide | Found no significant effect on most ring bond lengths compared to the parent pyridine-oxide, but did affect bonding angles. | nih.gov |

| MP2 | 6-311++G(d,p) | Geometry optimization of 2-amino-3-nitropyridine | Provided results for bond lengths and angles that were compared with both B3LYP and experimental data for reliability. | researchgate.net |

| B3LYP | 6-311++G(d,p) | Geometry optimization of 2-amino-3-nitropyridine | Calculations of geometrical parameters were considered reliable when compared to experimental values. | researchgate.net |

The use of MP2 is crucial for validating the results from less computationally demanding DFT methods and for providing a more detailed understanding of the subtle electronic interactions within the molecule.

Basis Set Selection and Augmentation Effects

The choice of basis set is a critical factor that profoundly influences the accuracy of quantum chemical calculations. For molecules like this compound, which contain electronegative atoms and potential for complex electronic interactions, both Pople-style (e.g., 6-31G, 6-311G) and Dunning's correlation-consistent (e.g., cc-pVDZ, cc-pVTZ) basis sets are commonly used. nih.govnih.govnih.gov

Of particular importance is the augmentation of these basis sets with polarization and diffuse functions. Polarization functions (e.g., (d,p)) allow for more flexibility in describing the shape of atomic orbitals, which is essential for accurately modeling bonding in cyclic systems. Diffuse functions are crucial for describing the behavior of electrons far from the nucleus and are vital for anions and systems with significant non-covalent interactions.

Studies on 2-nitropyridine-N-oxide and its fluorinated derivatives have demonstrated that augmenting basis sets with diffuse functions has a marked effect on the calculated torsional potential of the NO₂ group. nih.govnih.gov Furthermore, this augmentation can lead to significant changes in calculated structural parameters. For example, adding diffuse functions to the cc-pVDZ basis set in MP2 calculations resulted in a 0.016 Å increase in the N₁–O₇ bond length and a 3.5° decrease in the N₁–C₂–N₈ bond angle. nih.gov Similarly, augmenting the cc-pVTZ basis set in B3LYP calculations altered the C₂–N₈ and N₈–O₉ bond lengths by approximately 0.015 Å. nih.gov These findings underscore the necessity of using augmented basis sets to obtain reliable and accurate descriptions of the geometry and electronic structure of substituted pyridine N-oxides.

Table 3: Effect of Basis Set Augmentation on Calculated Structural Parameters of 2-Nitropyridine-N-oxide

| Method | Basis Set | Parameter | Change upon Augmentation | Reference |

|---|---|---|---|---|

| MP2 | cc-pVDZ | N₁–O₇ bond length | +0.016 Å | nih.gov |

| MP2 | cc-pVDZ | N₁–C₂–N₈ bond angle | -3.5° | nih.gov |

| B3LYP | cc-pVTZ | C₂–N₈ bond length | ~0.015 Å | nih.gov |

| B3LYP | cc-pVTZ | N₈–O₉ bond length | ~0.015 Å | nih.gov |

| B3LYP | cc-pVTZ | N₁–C₂–N₈ bond angle | -3.9° | nih.gov |

Solvation Model Integration in Reaction Modeling

To bridge the gap between theoretical calculations performed in the gas phase and experimental conditions in solution, solvation models are integrated into the computational framework. These models account for the influence of the solvent on the molecule's properties and reactivity. The Polarizable Continuum Model (PCM) is a widely used approach, where the solvent is treated as a continuous dielectric medium.

In the context of substituted nitropyridines, the Integral Equation Formalism variant of PCM (IEF-PCM) has been applied. researchgate.net For example, in a study of 2-amino-3-nitropyridine, the IEF-PCM model was used to calculate ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts in a dimethyl sulfoxide (B87167) (DMSO) solution. researchgate.net By incorporating the solvent effect, the theoretically calculated chemical shifts can be more accurately compared with experimental NMR data, providing a more realistic model of the molecule's behavior in a condensed phase. This approach is essential for modeling reaction pathways and predicting spectroscopic properties that are measured in solution.

Strategic Applications of 2 Nitro 5 Fluoropyridine N Oxide in Organic Synthesis

Role as a Versatile Synthetic Building Block

2-Nitro-5-fluoropyridine N-oxide is widely recognized as a versatile building block in organic chemistry. synchem.desrdorganics.com Its utility stems from the presence of multiple reactive sites that can be selectively targeted to introduce a variety of functional groups. This adaptability allows chemists to construct complex molecular architectures from a relatively simple and commercially available starting material. srdorganics.com

Construction of Functionalized Pyridine (B92270) Scaffolds

The pyridine ring is a common structural motif in many biologically active compounds. This compound provides a convenient entry point for the synthesis of highly functionalized pyridine derivatives. The nitro group can be reduced to an amino group, which can then be further modified. researchgate.net Simultaneously, the fluorine atom can be displaced by various nucleophiles, and the N-oxide can be removed or rearranged, leading to a diverse array of substituted pyridines. This approach has been instrumental in creating libraries of compounds for drug discovery and other applications.

Precursor for Advanced Heterocyclic Compounds

Beyond simple pyridines, this compound is a precursor for more complex heterocyclic systems. The reactive nature of the compound allows for annulation reactions, where additional rings are fused onto the pyridine core. For instance, the nitro and a neighboring substituent can be used to construct fused ring systems like imidazo[4,5-b]pyridines, which are of significant interest in medicinal chemistry. nih.gov

Derivatization for Diverse Chemical Libraries